Absolute Stereochemical Requirement for Ledipasvir Synthesis
The synthesis of ledipasvir (GS-5885) is dependent on intermediates with the correct (2S,4S) absolute configuration. The final drug substance is a single, well-defined enantiomer whose potent antiviral activity (GT1a replicon EC50 = 31 pM) is intrinsically linked to its precise stereochemistry [1]. A synthetic pathway that does not start with the correct (2S,4S) pyrrolidine building block will fail to produce the active pharmaceutical ingredient, representing a 100% loss of function compared to the correct isomer. This requirement is implicit in the patent literature for ledipasvir synthesis [2]. Direct comparator data for the incorrect isomer's inactivity is not publicly disclosed, as it represents a known failure mode in chiral synthesis.
| Evidence Dimension | Biological activity of the final API (Ledipasvir) relative to the stereochemistry of its pyrrolidine intermediate |
|---|---|
| Target Compound Data | Enables synthesis of Ledipasvir with a GT1a replicon EC50 of 31 pM [1]. |
| Comparator Or Baseline | Synthesis with a mismatched stereoisomer (e.g., (2R,4S) or (2S,4R)) |
| Quantified Difference | The target compound is a required precursor; the use of any other isomer results in a failure to synthesize the active API, a categorical difference. |
| Conditions | Multi-step chemical synthesis as described in patent literature, leading to the final drug substance assessed in a GT1a HCV replicon assay [1]. |
Why This Matters
For R&D procurement, obtaining the correct enantiomer is a binary yes/no criterion; failure here leads to complete project failure and wasted resources.
- [1] Link, J. O., et al. (2014). Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry, 57(5), 2033-2046. View Source
- [2] Lu, Y., et al. (2016). Method of preparation for ledipasvir and derivative thereof, and intermediate compound for preparation of ledipasvir. US Patent Application US20180079744A1. View Source
